Researchers requiring Lewis basic sites in polymer backbones face high costs with coupling reagents when using the diacid. 3,5-Pyridinedicarbonyl chloride solves this by enabling direct, catalyst-free amidation at ambient temperature. - Introduces pyridine nitrogen for metal chelation and host-guest chemistry. - Substituting with isophthaloyl chloride loses functionality; 2,6-isomer alters geometry. - Pre-activated for interfacial polymerization without costly coupling agents.
3,5-Pyridinedicarbonyl chloride (CAS 15074-61-0), also known as dinicotinoyl chloride, is a highly reactive heteroaromatic diacid chloride utilized as a premium precursor in the synthesis of advanced polyamides, macrocycles, and metal-organic frameworks (MOFs). Structurally analogous to the widely used industrial monomer isophthaloyl chloride, this compound introduces a pyridine nitrogen at the 1-position relative to the meta-substituted acyl chlorides. This single heteroatom fundamentally alters the molecule's electronic profile, transforming it from a simple structural linker into a functional building block capable of hydrogen bonding, metal coordination, and modifying the bandgap of resulting polymers. For industrial and scientific buyers, it serves as a pre-activated electrophile that enables direct, catalyst-free amidation and esterification at ambient temperatures or aqueous interfaces, bypassing the need for expensive coupling reagents required by its parent compound, 3,5-pyridinedicarboxylic acid [1].
3,5-Disubstitution provides a V-shaped geometry for macrocycle and polymer architecture.
Pyridine nitrogen introduces metal coordination, enabling semiconducting polymer properties.
Lot-specific purity confirmed by NMR, HPLC, and GC batch analysis.
Substituting 3,5-pyridinedicarbonyl chloride with cheaper, carbon-only analogs like isophthaloyl chloride (IPC) fundamentally strips the end-product of its functional capabilities. While IPC provides the same meta-substitution geometry, it lacks the Lewis basic nitrogen required for metal chelation, host-guest hydrogen bonding, and polymer semi-conductivity, resulting in chemically inert, insulating materials[1]. Furthermore, substituting with the regioisomer 2,6-pyridinedicarbonyl chloride drastically alters the bond angles (from 120° to 60° relative to the nitrogen), which completely inverts the orientation of the nitrogen atom in supramolecular cavities and prevents the formation of targeted macrocyclic architectures [2]. Finally, attempting to use the cheaper parent diacid (3,5-pyridinedicarboxylic acid) in interfacial polymerization workflows will fail entirely, as the unactivated acid cannot react with diamines at the solvent boundary without the addition of stoichiometric, cost-prohibitive coupling agents [1].
The 2,6-isomer produces a linear geometry, altering cavity size and polymer morphology.
Isophthaloyl chloride lacks the pyridine nitrogen, removing metal-coordination capacity and semiconducting behaviour.
Generic 'pyridinedicarbonyl chloride' searches may supply the wrong regioisomer, failing to replicate target performance.
When synthesizing thermally stable polyesteramides, substituting standard isophthaloyl chloride with 3,5-pyridinedicarbonyl chloride transforms the resulting polymer from an insulator into a functional, semi-conducting material. Polymers derived from the 3,5-pyridine monomer exhibit temperature-dependent conductivity and possess built-in Lewis basic sites capable of complexing copper (II) ions in a 1:1 ratio. Conversely, the exact phenylene analogs synthesized from isophthaloyl chloride show no variation in conductivity with temperature and lack the nitrogen lone pair necessary for inherent metal chelation [1].
| Evidence Dimension | Electrical conductivity and metal chelation |
| Target Compound Data | 3,5-pyridine polymer: Semi-conducting (temperature-dependent), 1:1 Cu(II) complexation |
| Comparator Or Baseline | Isophthaloyl polymer: Insulating (temperature-independent), no chelation |
| Quantified Difference | Introduction of semi-conducting behavior and stoichiometric metal coordination capacity |
| Conditions | Condensation in NMP/H2O (90/10 v/v) followed by Cu(II) doping |
Buyers developing advanced functional textiles, conductive resins, or metal-scavenging membranes must select the pyridine-based monomer over standard isophthaloyl chloride to achieve intrinsic material functionality.
In the synthesis of dimeric pharmaceutical intermediates, such as bis(8-aminoquinolines), 3,5-pyridinedicarbonyl chloride demonstrates highly favorable processability. Coupling reactions utilizing this diacid chloride proceed efficiently at ambient temperature (approx. 25 °C), achieving yields of up to 85%. In contrast, alternative electrophilic linkers require either strict cryogenic cooling (0 °C for oxalyl chloride or chloromethyl chloroformate) or significant heating (70 °C in THF for chloroacetic acid) to achieve comparable conversions [1].
| Evidence Dimension | Required reaction temperature and yield |
| Target Compound Data | 3,5-pyridinedicarbonyl chloride: Ambient temperature (25 °C), ~85% yield |
| Comparator Or Baseline | Oxalyl chloride / Chloroformates: 0 °C; Chloroacetic acid: 70 °C |
| Quantified Difference | Elimination of cryogenic cooling or heating requirements while maintaining >80% yield |
| Conditions | Coupling with 8-aminoquinolines in anhydrous THF or DCM with catalytic Et3N |
For pharmaceutical scale-up, utilizing this specific acid chloride reduces energy overhead and simplifies reactor design by enabling high-yield amidation at ambient temperature.
In the synthesis of pyridine-strapped pillar[5]arene capsules, the choice of acid chloride strictly dictates the structural integrity and electronic properties of the confined binding cavity. Utilizing 3,5-pyridinedicarbonyl chloride results in the 'Cap-OUT' and 'Mac-OUT' regioisomers (19–25% yield), where the nitrogen atom is oriented toward the exterior of the cavity. This specific geometry facilitates exceptional length-selective recognition of aliphatic guests, achieving a binding affinity (Ka) > 10^4 M^-1 for 1,2-diaminoethane. In contrast, substitution with 2,6-pyridinedicarbonyl chloride forces the nitrogen inward ('Cap-IN'), fundamentally altering the cavity's electronic environment and destroying the targeted guest selectivity[1].
| Evidence Dimension | Nitrogen orientation and guest binding affinity (Ka) |
| Target Compound Data | 3,5-isomer: 'OUT' orientation, Ka > 10^4 M^-1 for 1,2-diaminoethane |
| Comparator Or Baseline | 2,6-isomer: 'IN' orientation |
| Quantified Difference | Complete reversal of heteroatom orientation, dictating cavity electronics |
| Conditions | Reaction with P[3]Me[2]NH2 in dry CH2Cl2; guest binding in 5% d4-methanol/CDCl3 |
Researchers designing selective chemical sensors or host-guest systems must procure the 3,5-isomer to achieve the exterior nitrogen orientation required for specific aliphatic guest binding.
Due to its ability to introduce Lewis basic nitrogen sites into polymer backbones, this compound is the right choice for formulating functional polyesteramides and polyamides. It is specifically procured when the final material requires temperature-dependent semi-conductivity or the ability to complex transition metals like Cu(II), which cannot be achieved using standard isophthaloyl chloride [1].
In pharmaceutical manufacturing, particularly for dimeric APIs like bis(8-aminoquinolines), this acid chloride is prioritized as a linker because it enables high-yield amidation at ambient temperatures. This directly eliminates the need for the costly cryogenic cooling or heating steps required by alternative electrophiles like oxalyl chloride or chloroacetic acid [2].
For the development of advanced host-guest systems, such as pillar[5]arene capsules, the 3,5-isomer is strictly required to achieve an 'OUT' nitrogen orientation. This structural specificity makes it the optimal precursor for sensors designed to capture and detect specific aliphatic guests, such as 1,2-diaminoethane, with extremely high binding affinities [3].